2,2'-Biadamantane
Overview
Description
Synthesis Analysis
The synthesis of 2,2'-Biadamantane involves several steps, including photobromination, treatment with t-BuOK, methanolysis, hydrolysis, and various other reactions to introduce specific functional groups or to modify the adamantane structure. For example, the synthesis of several 2-mono- and 2,4-di-substituted homoadamantane derivatives through the photobromination of 2,4-dehydrohomoadamantane highlights the complex synthetic routes employed to derive variants of biadamantane (Yamaguchi, Katsushima, & Kawanisi, 1975).
Molecular Structure Analysis
The molecular structure of 2,2'-Biadamantane, characterized by single-crystal diffractometry, reveals a central C-C linkage that is staggered, showcasing the induced distortions in the adamantane moieties due to bridging. This structural arrangement has implications for the compound's reactivity and interactions with other molecules (Mielke, Fry, Finnen, & Pinkerton, 1994).
Scientific Research Applications
Thermodynamic Properties
Research on 1,1′-biadamantane, a compound closely related to 2,2'-Biadamantane, has revealed important insights into its thermodynamic properties. A comprehensive study has been carried out on its heat capacity in different phase states, solid-to-solid phase transitions, and fusion properties. These studies are crucial for understanding the physical behavior of such compounds under various temperature conditions, which can be instrumental in materials science and engineering applications (Karpushenkava et al., 2007).
Synthesis of Rigid Cores
Efficient strategies for synthesizing rigid cores based on 1,1′-biadamantane, a structural analogue of 2,2'-Biadamantane, have been developed. These findings are significant for the construction of advanced materials and possibly for nanotechnology, where the rigidity and stability of the molecular structure are essential (Lai et al., 2016).
Novel Rigid Structures
The unique structure of adamantane and its derivatives, including 1,1′-biadamantane, has been leveraged to create novel nanostructured entities. This research underscores the potential of these compounds in nanotechnology, where their rigidity and stability could be harnessed for constructing nano-devices or materials with unique properties (Rezaei-Seresht et al., 2022).
Anionic Polymerizations
Anionic polymerizations of derivatives such as 1-adamantyl methacrylate and 3-methacryloyloxy-1,1'-biadamantane have been explored, showcasing the potential of these compounds in polymer chemistry. These polymers have high glass transition temperatures and exhibit excellent thermal stability, making them promising candidates for high-performance materials (Ishizone et al., 2002).
Catalysis
A study on an ionic liquid-coordinated palladium complex has demonstrated its efficacy as a recyclable catalyst for Heck reactions. The research involved 2,2'-biimidazole, a structurally similar compound to 2,2'-Biadamantane, highlighting the potential of adamantane derivatives in catalysis and green chemistry applications (Xiao et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(2-adamantyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXOPFAPWKULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183728 | |
Record name | 2,2'-Biadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biadamantane | |
CAS RN |
29542-62-9 | |
Record name | 2,2'-Biadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029542629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Biadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Biadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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